N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide
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Description
Scientific Research Applications
Antimicrobial and Genotoxic Properties
Research into similar chemical structures has shown antimicrobial and genotoxic properties. For example, derivatives of 1H-benzoimidazol-2-ylamine have been investigated for their antimicrobial activities, offering a basis for developing new compounds with potential applications in fighting bacterial infections (Benvenuti et al., 1997).
Antimalarial and COVID-19 Applications
Compounds with a similar sulfonamide structure have shown promising antimalarial activity and have been explored for potential use against COVID-19. These studies provide insights into the reactivity of sulfonamide derivatives, highlighting their significance in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Anticonvulsant Activity
Certain acetamido compounds demonstrate significant anticonvulsant activities, suggesting the potential for developing new therapeutic agents for epilepsy and related disorders. The structural analysis of these compounds provides insights into their mechanism of action and the role of specific functional groups in their biological activities (Camerman et al., 2005).
Enzyme Inhibition
Sulfonamide and acetamide moieties have been incorporated into new compounds with observed enzyme inhibitory properties, such as α-glucosidase and acetylcholinesterase inhibitors. These findings are crucial for developing new treatments for diseases like diabetes and Alzheimer's, where enzyme regulation plays a significant role (Abbasi et al., 2019).
Antimicrobial Activity
The synthesis and evaluation of novel sulfonamide derivatives have shown good antimicrobial activity, underscoring the potential for these compounds in developing new antimicrobial agents. Such studies are crucial in the ongoing fight against drug-resistant bacterial infections (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-[3-[[(3-acetamidophenyl)methyl-(4-tert-butylphenyl)sulfonylamino]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4S/c1-20(32)29-25-10-6-8-22(16-25)18-31(19-23-9-7-11-26(17-23)30-21(2)33)36(34,35)27-14-12-24(13-15-27)28(3,4)5/h6-17H,18-19H2,1-5H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSGQFAMOCNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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